C26 Ceramide as a Direct EGFR Ligand: Divergent Signaling Versus Shorter-Chain Ceramides
C26 ceramide (d18:1/26:0) directly binds to and activates the epidermal growth factor receptor (EGFR), a property not demonstrated for other ceramide species. In a clinical cohort of 41 CRC patients, lipidomic analysis identified C26 ceramide as the most significantly elevated ceramide species in advanced-stage tumors compared to non-tumor tissue. Functional studies confirmed that administration of C26 ceramide enhanced proliferation of human CRC organoids as measured by morphology and EdU staining, and activated the PI3K/AKT signaling pathway downstream of EGFR [1]. This direct ligand-receptor interaction is a mechanistic distinction from the general pro-apoptotic signaling associated with shorter-chain ceramides (e.g., C16-ceramide).
| Evidence Dimension | EGFR activation (ligand binding and downstream signaling) |
|---|---|
| Target Compound Data | C26 ceramide binds EGFR extracellular region and activates PI3K/AKT pathway; enhances CRC organoid proliferation. |
| Comparator Or Baseline | Other ceramide species (e.g., C16-, C18-, C24-ceramide) do not exhibit direct EGFR ligand activity. |
| Quantified Difference | C26 ceramide was the most significantly elevated ceramide in advanced CRC stages (VIP score analysis). |
| Conditions | Clinical cohort (n=41 CRC patients), human CRC organoids, MC38 cell line, AOM/DSS mouse models. |
Why This Matters
For researchers studying EGFR-driven cancers, C26 ceramide is the relevant molecular tool; shorter-chain ceramides cannot substitute for this specific ligand-receptor interaction.
- [1] Sun L, Qu R, Zhang Y, et al. IDDF2024-ABS-0220 Ceramide (d18:1/C26:0) synthetized by ceramide synthase 3 acts as a ligand of EGFR and promotes colorectal cancer. Gut. 2024;73(Suppl 2):A149. doi:10.1136/gutjnl-2024-IDDF.298. View Source
